Asbnp.1 - 1434212-55-1

Asbnp.1

Catalog Number: EVT-10991898
CAS Number: 1434212-55-1
Molecular Formula: C189H312N58O53S4
Molecular Weight: 4373 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ASBNP.1 is classified under natriuretic peptides, which are hormones that play crucial roles in regulating blood pressure and fluid balance. It is synthesized primarily in the cardiac tissue but can also be found in other tissues where it exerts its effects. The peptide is characterized by its low activation potential at human natriuretic peptide receptors, distinguishing it from other members of the natriuretic peptide family .

Synthesis Analysis

Methods and Technical Details

The synthesis of ASBNP.1 involves recombinant DNA technology, where the gene encoding the peptide is cloned into an expression vector. This vector is then introduced into host cells (typically bacteria or yeast) for protein expression. Following expression, the peptide undergoes purification processes such as affinity chromatography to isolate ASBNP.1 from other cellular proteins.

In vitro studies have demonstrated that ASBNP.1 can enhance glomerular filtration rate (GFR) without exhibiting the vasoactive properties typical of other natriuretic peptides like B-type Natriuretic Peptide (BNP). This unique property makes it a candidate for therapeutic interventions aimed at treating heart failure without causing adverse vascular effects .

Molecular Structure Analysis

Structure and Data

Structural Characteristics

  • Disulfide Bonds: These are crucial for maintaining the stability of the peptide.
  • Amino Acid Composition: The specific sequence contributes to its receptor binding properties and biological activity.
  • Molecular Weight: Approximately 4,000 Da, which classifies it as a small peptide.
Chemical Reactions Analysis

Reactions and Technical Details

ASBNP.1 does not participate in typical chemical reactions like larger biomolecules; instead, it engages in receptor-mediated actions within the body. Its interaction with natriuretic peptide receptors leads to downstream signaling pathways that affect renal function and cardiovascular regulation.

The mechanism of action involves binding to particulate guanylate cyclase receptors, leading to increased levels of cyclic guanosine monophosphate (cGMP), which mediates various physiological responses including vasodilation and natriuresis .

Mechanism of Action

Process and Data

The mechanism by which ASBNP.1 exerts its effects primarily involves:

  • Receptor Binding: ASBNP.1 binds to specific guanylate cyclase receptors on target cells.
  • cGMP Production: This binding activates guanylate cyclase, leading to increased intracellular levels of cGMP.
  • Physiological Effects: Elevated cGMP levels result in smooth muscle relaxation, increased renal blood flow, and enhanced sodium excretion, thus contributing to blood pressure regulation and fluid balance .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: ASBNP.1 is typically presented as a white to off-white powder when isolated.
  • Solubility: It is soluble in aqueous solutions due to its polar amino acid residues.

Chemical Properties

  • Stability: The presence of disulfide bonds contributes to the stability of ASBNP.1 under physiological conditions.
  • Half-life: The half-life of ASBNP.1 in circulation is relatively short compared to other peptides, necessitating frequent administration for therapeutic effects .
Applications

Scientific Uses

ASBNP.1 has significant potential in medical research and therapeutic applications:

  • Heart Failure Treatment: Due to its renal protective properties without vasodilatory effects, ASBNP.1 could be beneficial in managing heart failure patients who are sensitive to changes in vascular tone.
  • Research Tool: It serves as a valuable tool in studying natriuretic peptide signaling pathways and their implications in cardiovascular health.
  • Potential Drug Development: Ongoing studies are exploring its efficacy as a novel therapeutic agent for conditions associated with fluid overload and hypertension .
Molecular Genesis and Structural Innovation of ASBNP.1

Genomic Basis: Alternative Splicing of BNP Pre-mRNA in Heart Failure Pathophysiology

The molecular genesis of ASBNP.1 is rooted in dysregulated RNA processing of the NPPB gene (chromosome 1) during cardiac stress. In heart failure, mechanical stretch and neurohumoral activation induce transcriptional upregulation of BNP. However, pathological conditions also promote stochastic alternative splicing events, leading to the retention of intron 2 in a subset of BNP pre-mRNA transcripts [4] [6]. This intron-retained transcript is detected at levels ~100-fold lower than canonical BNP mRNA in failing human ventricles but exhibits dynamic regulation: Mechanical unloading via left ventricular assist devices (LVADs) significantly downregulates its expression [4]. The retained intron introduces a premature stop codon, altering the open reading frame and directing translation toward a novel 34-amino acid carboxyl terminus instead of the native 32-amino acid BNP sequence. This genomic aberration represents a pathophysiological signature of heart failure, linking cellular stress responses to peptide diversity [4] [6].

Intron Retention Mechanisms and Transcriptomic Variations

Intron retention in NPPB pre-mRNA is governed by:

  • Spliceosome Dysregulation: Reduced efficiency of spliceosomal components (e.g., U1/U2 snRNPs) at the exon 2-intron 2 boundary under oxidative stress [4] [7].
  • Cis-regulatory Elements: Mutations or epigenetic modifications in exonic splicing silencers (ESSs) or intronic splicing silencers (ISSs) adjacent to intron 2, which impair recognition by splicing factors like hnRNP A1 [7].
  • Transcript Stability: The retained intron contains AU-rich elements (AREs) that destabilize the mRNA, contributing to its low abundance despite heart failure-induced transcription [4] [6].

Table 1: Transcriptomic Variations in ASBNP vs. Canonical BNP

FeatureCanonical BNP TranscriptASBNP Transcript
Intron 2 StatusExcisedRetained
ORF Length108 aa (pre-proBNP)Truncated (exon 1 + exon 2 + intron 2)
Expression in HF↑ 10–100-fold↑ 2-fold (relative to baseline)
Regulation by LVAD↓ 30–50%↓ >80%

Biosynthetic Pathway: Post-translational Processing and Maturation

The biosynthetic pathway of ASBNP.1 diverges significantly from BNP:

  • Precursor Cleavage: The initial translational product of the intron-retained transcript is a 72-amino acid pre-propeptide (vs. 108-aa pre-proBNP). Signal peptidase removal yields a 46-aa propeptide [4].
  • Proteolytic Maturation: Unlike proBNP (cleaved by furin/corin into NT-proBNP and BNP), the ASBNP propeptide undergoes carboxyl-terminal-directed processing. Endopeptidases (possibly neprilysin) truncate the 46-aa peptide to generate the 34-aa ASBNP, which retains the native BNP ring structure (Cys10–Cys26) but replaces the C-terminus [4] [6].
  • Functional Consequences: The altered C-terminus abolishes furin recognition, preventing conversion to a BNP-like peptide. Immunohistochemistry confirms ASBNP expression in cardiomyocytes of failing hearts, validating in vivo biosynthesis [4].

Structural Determinants: Carboxyl-Terminal Modifications and Conformational Dynamics

ASBNP.1 is a structurally optimized derivative of native ASBNP, engineered to overcome synthetic and functional limitations:

  • Truncation Strategy: Native ASBNP (60 aa) contains three cysteine residues (Cys10, Cys26, Cys46), risking aberrant disulfide bonds. ASBNP.1 is truncated to 40 amino acids (aa 1–40), eliminating Cys46 and retaining only the native disulfide bond (Cys10–Cys26) essential for NPR-A binding [4].
  • Receptor Selectivity: Despite preserving the BNP ring, ASBNP.1 shows >100-fold reduced activation of NPR-A (EC₅₀ = 3.86 µM vs. BNP’s 33.5 nM) and weak NPR-C binding (IC₅₀ = 38.8 nM vs. BNP’s 4.52 nM). Molecular dynamics simulations reveal that its extended C-terminus sterically hinders the NPR-A dimer interface [4].
  • Tissue-Specific Activity: The C-terminal modification enables glomerular selectivity: ASBNP.1 activates cGMP in human mesangial cells (EC₅₀ = 48 nM) and canine glomeruli but not in vascular endothelial cells. This arises from:
  • Enhanced binding to a putative renal receptor (possibly NPR-A isoforms) [4].
  • Resistance to degradation by neprilysin (NEP) in renal tubules [6].

Table 2: Structural-Functional Relationships of ASBNP.1 vs. BNP

Structural FeatureBNPASBNP.1Functional Implication
Length32 aa40 aaExtended renal half-life
Cysteine Residues2 (disulfide-bonded ring)2 (intact ring)Prevents oligomerization
C-TerminusShort (SPKMVQGSG)Extended (unique 8-aa motif)Blocks NPR-A binding; enables renal specificity
NPR-A ActivationEC₅₀ = 33.5 nMEC₅₀ = 3.86 µMAvoids systemic vasodilation

Properties

CAS Number

1434212-55-1

Product Name

Asbnp.1

IUPAC Name

(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(4R,10S,16S,19S,22S,25S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,43-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,19,22,25-tetrakis(hydroxymethyl)-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

Molecular Formula

C189H312N58O53S4

Molecular Weight

4373 g/mol

InChI

InChI=1S/C189H312N58O53S4/c1-15-103(11)149-177(290)234-127(94-253)167(280)233-126(93-252)166(279)232-125(92-251)165(278)231-124(91-250)156(269)211-85-142(258)215-118(77-99(3)4)153(266)208-87-144(260)217-129(168(281)219-108(41-20-24-60-190)151(264)206-83-140(256)213-109(42-21-25-61-191)158(271)229-122(80-106-82-202-98-212-106)181(294)241-68-32-49-132(241)172(285)230-121(78-100(5)6)180(293)247-74-38-55-138(247)184(297)243-70-34-50-133(243)171(284)226-117(47-30-66-205-189(200)201)179(292)246-73-37-54-137(246)183(296)244-71-35-51-134(244)173(286)235-128(95-254)182(295)242-69-33-52-135(242)175(288)239-150(104(12)16-2)185(298)245-72-36-53-136(245)174(287)237-148(102(9)10)186(299)300)96-303-304-97-130(218-145(261)88-210-155(268)123(90-249)216-143(259)86-207-152(265)114(56-57-139(195)255)225-176(289)147(101(7)8)236-163(276)116(59-76-302-14)223-160(273)112(44-23-27-63-193)224-170(283)131-48-31-67-240(131)178(291)107(194)89-248)169(282)227-119(79-105-39-18-17-19-40-105)154(267)209-84-141(257)214-110(45-28-64-203-187(196)197)157(270)220-111(43-22-26-62-192)159(272)222-115(58-75-301-13)161(274)228-120(81-146(262)263)164(277)221-113(162(275)238-149)46-29-65-204-188(198)199/h17-19,39-40,82,98-104,107-138,147-150,248-254H,15-16,20-38,41-81,83-97,190-194H2,1-14H3,(H2,195,255)(H,202,212)(H,206,264)(H,207,265)(H,208,266)(H,209,267)(H,210,268)(H,211,269)(H,213,256)(H,214,257)(H,215,258)(H,216,259)(H,217,260)(H,218,261)(H,219,281)(H,220,270)(H,221,277)(H,222,272)(H,223,273)(H,224,283)(H,225,289)(H,226,284)(H,227,282)(H,228,274)(H,229,271)(H,230,285)(H,231,278)(H,232,279)(H,233,280)(H,234,290)(H,235,286)(H,236,276)(H,237,287)(H,238,275)(H,239,288)(H,262,263)(H,299,300)(H4,196,197,203)(H4,198,199,204)(H4,200,201,205)/t103-,104-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,147-,148-,149-,150-/m0/s1

InChI Key

IRRLKLXYIZBPPF-YTGPIHSWSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CNC=N4)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)N6CCCC6C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)N8CCCC8C(=O)N9CCCC9C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O)CC(C)C)CO)CO)CO)CO

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)N6CCC[C@H]6C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCCNC(=N)N)C(=O)N8CCC[C@H]8C(=O)N9CCC[C@H]9C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)CC(C)C)CO)CO)CO)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.